molecular formula C14H11Cl2NO B262181 2,4-dichloro-N-methyl-N-phenylbenzamide

2,4-dichloro-N-methyl-N-phenylbenzamide

Cat. No. B262181
M. Wt: 280.1 g/mol
InChI Key: KLDKMUWGTQCSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-methyl-N-phenylbenzamide, also known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the aryloxyphenoxypropionate family of herbicides and is known for its selective control of annual grasses in crops such as wheat, barley, and oats.

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition leads to a buildup of toxic intermediates, which ultimately results in the death of the plant. Diclofop-methyl is selective for grasses because the enzyme acetyl-CoA carboxylase is more sensitive in grasses than in broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can have toxic effects on aquatic organisms if it enters waterways. Diclofop-methyl can also have indirect effects on non-target plants and insects, as well as on soil microorganisms.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a useful tool for studying the effects of herbicides on plant growth and development. Its selective control of grasses makes it a valuable herbicide in the agricultural industry. However, its toxicity to aquatic organisms and indirect effects on non-target plants and insects must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on 2,4-dichloro-N-methyl-N-phenylbenzamidehyl. One area of research could be to develop new formulations of 2,4-dichloro-N-methyl-N-phenylbenzamidehyl that are more environmentally friendly and have fewer indirect effects on non-target organisms. Another area of research could be to study the effects of 2,4-dichloro-N-methyl-N-phenylbenzamidehyl on soil microorganisms and the soil microbiome. Finally, research could be conducted to develop new herbicides that are more effective and have fewer negative environmental impacts than 2,4-dichloro-N-methyl-N-phenylbenzamidehyl.

Synthesis Methods

Diclofop-methyl is synthesized by the reaction of 2,4-dichlorophenol with methyl chloroformate, followed by reaction with N-methyl-N-phenylglycine. The resulting product is then purified to obtain 2,4-dichloro-N-methyl-N-phenylbenzamidehyl. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

Diclofop-methyl is widely used in agriculture to control annual grasses in crops such as wheat, barley, and oats. Its selective control of weeds makes it an important herbicide in the agricultural industry. In addition, 2,4-dichloro-N-methyl-N-phenylbenzamidehyl has been used in scientific research to study the effects of herbicides on plant growth and development.

properties

Product Name

2,4-dichloro-N-methyl-N-phenylbenzamide

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,4-dichloro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3

InChI Key

KLDKMUWGTQCSFW-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.